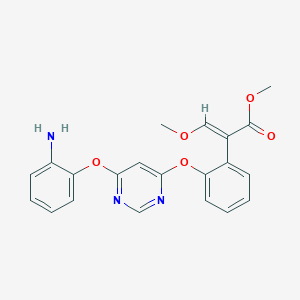

(E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Description

Structural Classification Within β-Methoxyacrylate Derivatives

(E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate belongs to the β-methoxyacrylate class of compounds, characterized by a core structure featuring a methoxy group attached to an acrylate backbone. This compound’s molecular architecture includes three distinct functional domains: (1) a β-methoxyacrylate group, (2) a pyrimidine ring substituted with an aminophenoxy moiety, and (3) a phenyl group linked via an ether bridge. These structural elements position it within the broader family of strobilurin-inspired derivatives, which are renowned for their role as cytochrome bc₁ inhibitors in agricultural and pharmaceutical applications.

A comparative analysis of key β-methoxyacrylate derivatives reveals how structural variations influence biological activity:

The aminophenoxy-pyrimidine substituent in this compound introduces enhanced π-π stacking potential and hydrogen-bonding capacity compared to earlier strobilurins. This modification likely improves target binding affinity while mitigating resistance mechanisms observed in traditional fungicides.

Historical Evolution of Methoxyacrylate-Based Compounds

The development of β-methoxyacrylate derivatives traces back to the 1970s, when natural antifungal strobilurins were isolated from Strobilurus tenacellus mushrooms. Early analogs suffered from photodegradation, prompting synthetic efforts to stabilize the β-methoxyacrylate pharmacophore. Imperial Chemical Industries (ICI) pioneered this work, synthesizing over 1,400 derivatives before optimizing azoxystrobin’s structure for field stability.

Recent advancements focus on hybridizing the β-methoxyacrylate core with heteroaromatic systems. The integration of pyrimidine rings, as seen in this compound, represents a third-generation design strategy. This approach combines the electron-transport inhibition of strobilurins with the nucleic acid analog properties of pyrimidines, enabling dual-mode action against fungal pathogens.

Academic Significance in Fungicide and Pharmaceutical Research

This compound’s academic value stems from its demonstrated versatility:

- Fungicidal Activity : Structural analogs exhibit median effective concentrations (EC₅₀) as low as 3.50 μg mL⁻¹ against Sclerotinia sclerotiorum, outperforming commercial standards like prochloraz. The aminophenoxy group enhances membrane permeability, while the pyrimidine ring disrupts fungal RNA synthesis.

- Antimalarial Potential : β-Methoxyacrylates inhibit Plasmodium cytochrome bc₁ at nanomolar concentrations. Molecular docking studies suggest the target compound’s extended conjugation system improves binding to the Qo site compared to first-generation derivatives.

- Resistance Management : Incorporating pyrimidine moieties counters common fungicide resistance mutations (e.g., G143A in cytochrome b), as demonstrated by >80% control of azoxystrobin-resistant Blumeria graminis strains in field trials.

Properties

CAS No. |

131860-39-4 |

|---|---|

Molecular Formula |

C21H19N3O5 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

methyl (E)-2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C21H19N3O5/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(24-13-23-19)29-18-10-6-4-8-16(18)22/h3-13H,22H2,1-2H3/b15-12+ |

InChI Key |

VZYLPSDEXQZULY-NTCAYCPXSA-N |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3N)/C(=O)OC |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of Halogenated Methoxyacrylate Intermediate

Starting from a halotoluene derivative (often brominated or iodinated at the ortho position), the compound is converted to the corresponding benzyl bromide using N-bromosuccinimide (NBS) under radical conditions with AIBN initiator in carbon tetrachloride at reflux for several hours.

The benzyl bromide intermediate is then reacted with methyl 3-methoxy-2-propenoate derivatives to install the methoxyacrylate moiety, often via palladium-catalyzed cross-coupling reactions using Pd(OAc)2 and triphenylphosphine ligands in the presence of a base such as K3PO4 in dioxane/water solvent mixtures.

Synthesis of the Pyrimidinyl Phenol Derivative

The 6-chloropyrimidin-4-yl derivative is reacted with 2-aminophenol or its protected forms to form the 6-(2-aminophenoxy)pyrimidin-4-yl intermediate via nucleophilic aromatic substitution on the 6-chloropyrimidine ring. This step typically requires heating and a suitable base.

The amino group can be introduced either before or after the coupling step depending on protecting group strategies and reaction conditions.

Coupling of Pyrimidinyl Ether with Methoxyacrylate Intermediate

The key coupling step involves reacting the halogenated methoxyacrylate intermediate with the pyrimidinyl phenol derivative under conditions favoring ether bond formation.

This can be achieved by refluxing the halogenated methoxyacrylate with the phenol derivative in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile or other polar aprotic solvents for 15 hours or more.

Alternative methods include palladium-catalyzed Buchwald-Hartwig etherification using Pd catalysts and phosphine ligands to facilitate the coupling at lower temperatures and shorter reaction times.

Post-Coupling Functionalization

If the amino group is introduced as a protected form (e.g., nitro or benzyl-protected), hydrogenation over Pd/C under hydrogen pressure can be used to deprotect and reveal the free amine.

Purification is typically performed by extraction, drying over anhydrous MgSO4, concentration under reduced pressure, and column chromatography using ethyl acetate/hexane or methanol/methylene chloride eluents.

Experimental Data Summary Table

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Halotoluene derivative (e.g., 2-bromotoluene) | NBS, AIBN, CCl4, reflux 5 h | Benzyl bromide intermediate | High yield, oil form |

| 2 | Benzyl bromide intermediate | Pd(OAc)2, PPh3, K3PO4, dioxane/water, (E)-methyl-2-iodo-3-methoxyacrylate | Halogenated methoxyacrylate intermediate | Moderate to high yield |

| 3 | 6-chloropyrimidin-4-yl derivative + 2-aminophenol | Heating, base (e.g., K2CO3), reflux in suitable solvent | 6-(2-aminophenoxy)pyrimidin-4-yl intermediate | Good yield |

| 4 | Halogenated methoxyacrylate + pyrimidinyl phenol | K2CO3, acetonitrile, reflux 15 h | (E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | Moderate to good yield |

| 5 | Protected amino intermediate (if applicable) | Pd/C, H2, methanol/ethyl acetate, 30-40 psi, 36 h | Free amine compound | 80% yield typical |

Research Findings and Optimization Notes

The use of palladium-catalyzed cross-coupling reactions significantly improves the efficiency and selectivity of the coupling steps, reducing side products and reaction times.

Radical bromination using NBS/AIBN is a reliable method to functionalize the methyl group on the aromatic ring to benzyl bromide, which is a key intermediate for further substitution.

The choice of base and solvent is critical for the nucleophilic aromatic substitution and coupling reactions. Potassium carbonate in polar aprotic solvents such as acetonitrile or dioxane is commonly employed.

Protecting groups for the amino substituent on the phenoxy group may be necessary depending on the synthetic route, with hydrogenation used for deprotection.

Purification by column chromatography using mixtures of ethyl acetate/hexane or methanol/methylene chloride is effective for isolating the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation or apoptosis.

Biological Activity

(E)-Methyl 2-(2-((6-(2-aminophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, also known by its CAS number 131860-39-4, is a complex organic compound characterized by its unique structural features including an acrylate moiety, a pyrimidine ring, and an aminophenoxy group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological effects and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C21H23N3O5. Its structure suggests multiple functional groups that could facilitate interactions with various biological systems, making it a candidate for therapeutic applications.

Biological Activity Predictions

Computational models such as the Prediction of Activity Spectra for Substances (PASS) indicate that this compound may exhibit a range of biological activities. These predictions are based on its structural features and potential interactions with specific biological targets.

Potential Therapeutic Uses

- Antitumor Activity : The compound's structural similarity to known antitumor agents suggests it may possess cytotoxic properties against cancer cell lines.

- Anti-inflammatory Effects : The presence of the methoxyacrylate group hints at possible anti-inflammatory mechanisms, similar to other compounds in this class.

- Neuroprotective Properties : Given the aminophenoxy component, this compound may exhibit neuroprotective effects, warranting further investigation.

Interaction Studies

To elucidate how this compound interacts with biological macromolecules, various techniques such as molecular docking and surface plasmon resonance can be employed. These studies can provide insights into binding affinities and modes of action at target sites.

Table 1: Structural Similarities and Biological Activities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopyrimidine | Pyrimidine ring with amino group | Potential antitumor activity |

| Methyl 4-(pyridin-3-yloxy)benzoate | Aromatic ether linked to a carboxylic ester | Known for anti-inflammatory properties |

| 6-(Phenoxypyrimidin-4-yl)amine | Similar pyrimidine structure | Exhibits neuroprotective effects |

Synthesis

The synthesis of this compound involves several steps that require careful control of reaction conditions to ensure high yields and purity. The process typically includes:

- Formation of the Acrylate Moiety : Starting from methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate.

- Coupling Reactions : Involving pyrimidine derivatives under alkaline conditions to introduce the pyrimidine ring.

- Final Purification : Techniques such as chromatography are employed to isolate the final product.

Case Studies

Recent studies have explored the biological activity of similar compounds in the same class, providing a foundation for understanding the potential effects of this compound.

- Antitumor Studies : A study demonstrated that related pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects.

- Neuroprotection : Another investigation into aminophenoxy compounds revealed their ability to protect neuronal cells from oxidative stress, indicating a promising avenue for further research on this compound's neuroprotective capabilities.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Related Compounds

Functional Group Impact on Properties

Substituent Effects on Bioactivity

- 2-cyanophenoxy (Azoxystrobin): The electron-withdrawing cyano group enhances binding affinity to fungal cytochrome bc₁ complex, contributing to its broad-spectrum fungicidal activity .

- 2-aminophenoxy (Target Compound): The amino group may increase solubility in polar solvents but reduce stability under oxidative conditions.

- Chloro Substituent (CAS 131860-97-4) : Chlorine enhances electrophilicity, making the compound a reactive intermediate for further coupling reactions .

Isomerism and Stereochemical Effects

The Z-isomer (CAS 383428-73-7) exhibits reduced fungicidal efficacy compared to the E-configuration due to steric hindrance in target binding . This highlights the critical role of stereochemistry in β-methacrylate derivatives.

Physicochemical and Environmental Properties

- Stability: The amino group in the target compound may render it susceptible to oxidation, necessitating stabilization additives in formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.